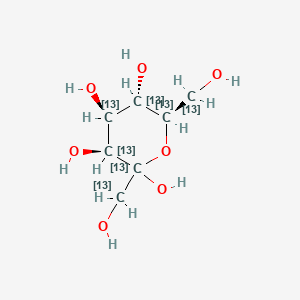![molecular formula C16H16N2O5 B13853699 methyl 3-[[6-oxo-5-(3-oxobutyl)-1H-pyrimidin-4-yl]oxy]benzoate](/img/structure/B13853699.png)
methyl 3-[[6-oxo-5-(3-oxobutyl)-1H-pyrimidin-4-yl]oxy]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-[[6-oxo-5-(3-oxobutyl)-1H-pyrimidin-4-yl]oxy]benzoate is an organic compound with a complex structure that includes a pyrimidine ring and a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[[6-oxo-5-(3-oxobutyl)-1H-pyrimidin-4-yl]oxy]benzoate typically involves multiple steps. One common route includes the formation of the pyrimidine ring followed by the attachment of the benzoate ester. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-[[6-oxo-5-(3-oxobutyl)-1H-pyrimidin-4-yl]oxy]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen atoms into the molecule, potentially altering its properties.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s structure and reactivity.
Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce a more highly oxidized derivative, while reduction may yield a more saturated compound.
Applications De Recherche Scientifique
Chemistry
In chemistry, methyl 3-[[6-oxo-5-(3-oxobutyl)-1H-pyrimidin-4-yl]oxy]benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology
In biology, this compound may be used in studies involving enzyme interactions and metabolic pathways. Its structure can mimic certain biological molecules, making it useful in research.
Medicine
In medicine, this compound may have potential as a therapeutic agent. Its interactions with biological targets can be studied to develop new drugs.
Industry
In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it valuable in various applications, including coatings and polymers.
Mécanisme D'action
The mechanism of action of methyl 3-[[6-oxo-5-(3-oxobutyl)-1H-pyrimidin-4-yl]oxy]benzoate involves its interaction with specific molecular targets. These interactions can affect various pathways, leading to changes in biological activity. The exact mechanism depends on the specific application and the biological system involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other benzoate esters and pyrimidine derivatives. These compounds share structural similarities but may have different properties and applications.
Uniqueness
Methyl 3-[[6-oxo-5-(3-oxobutyl)-1H-pyrimidin-4-yl]oxy]benzoate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to be used in applications where other compounds may not be suitable.
Conclusion
This compound is a versatile compound with potential applications in various fields. Its unique structure and reactivity make it valuable for scientific research and industrial applications. Further studies on its properties and interactions can lead to new discoveries and innovations.
Propriétés
Formule moléculaire |
C16H16N2O5 |
|---|---|
Poids moléculaire |
316.31 g/mol |
Nom IUPAC |
methyl 3-[[6-oxo-5-(3-oxobutyl)-1H-pyrimidin-4-yl]oxy]benzoate |
InChI |
InChI=1S/C16H16N2O5/c1-10(19)6-7-13-14(20)17-9-18-15(13)23-12-5-3-4-11(8-12)16(21)22-2/h3-5,8-9H,6-7H2,1-2H3,(H,17,18,20) |
Clé InChI |
BPVCUUVSIMTWRH-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC1=C(N=CNC1=O)OC2=CC=CC(=C2)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


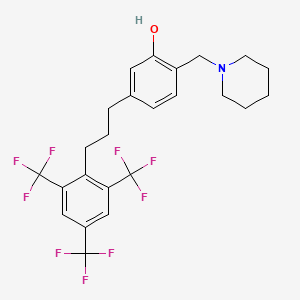
![5-[(2,4-Dinitrophenoxy)methyl]-1-methyl-2-nitro-1H-imidazole](/img/structure/B13853630.png)
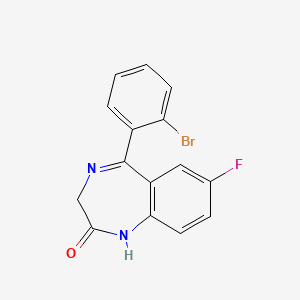
![N-[2-(3-imidazol-1-ylpropylamino)-2-oxoethyl]-1H-indole-3-carboxamide;hydrochloride](/img/structure/B13853652.png)
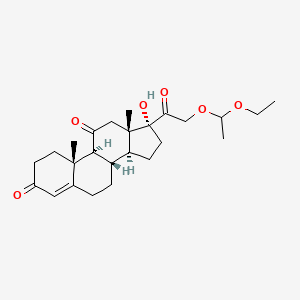
![2-[N-(D,L-Phenylglycine-d5)]crotonic Acid Ethyl Ester Potassium Salt](/img/structure/B13853665.png)
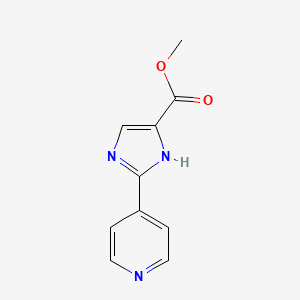
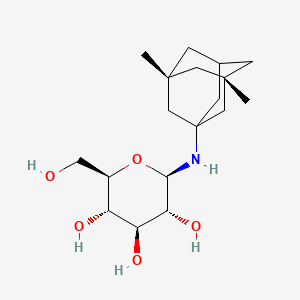
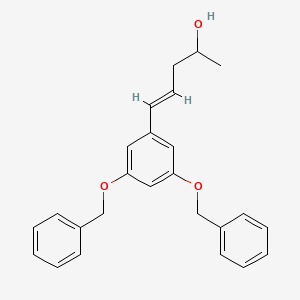
![6-chloro-4-(1H-indazol-4-yl)-1-methylpyrazolo[3,4-d]pyrimidine](/img/structure/B13853680.png)
![5-O-[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-2-benzoyloxy-1-hydroxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] 3-O-tert-butyl (2R,4S,5R)-2-(4-methoxyphenyl)-4-phenyl-1,3-oxazolidine-3,5-dicarboxylate](/img/structure/B13853681.png)
![13-O-(trans-3-Phenyl-glycidyl)-7,10-bis[O-(trichloroethoxycarbonyl)]-10-deacetyl Baccatin III](/img/structure/B13853685.png)
![7-(Methoxymethyl)-7-methyl-1,4-dioxaspiro[4.5]decane](/img/structure/B13853690.png)
